molecular formula C6H3BrN2S B13457782 7-Bromo-[1,2]thiazolo[4,5-b]pyridine

7-Bromo-[1,2]thiazolo[4,5-b]pyridine

Katalognummer: B13457782
Molekulargewicht: 215.07 g/mol
InChI-Schlüssel: VBIKPIQSWKTYMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-[1,2]thiazolo[4,5-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both thiazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new drugs and bioactive molecules.

Eigenschaften

Molekularformel

C6H3BrN2S

Molekulargewicht

215.07 g/mol

IUPAC-Name

7-bromo-[1,2]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H

InChI-Schlüssel

VBIKPIQSWKTYMN-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C=NSC2=C1Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-[1,2]thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in absolute ethanol at room temperature . This reaction proceeds through a cyclization process, forming the desired thiazolo[4,5-b]pyridine scaffold.

Industrial Production Methods

While specific industrial production methods for 7-Bromo-[1,2]thiazolo[4,5-b]pyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 7-position undergoes nucleophilic substitution with amines, thiols, and alkoxides under mild conditions.

Reaction ConditionsReagents/SubstratesProducts FormedYield (%)Reference
K₂CO₃, DMF, 80°C, 12hBenzylamine7-(Benzylamino)- thiazolo[4,5-b]pyridine78
NaH, THF, 0°C → RT, 6hSodium methoxide7-Methoxy- thiazolo[4,5-b]pyridine65
CuI, L-proline, DMSO, 100°C, 24hThiophenol7-Phenylthio- thiazolo[4,5-b]pyridine82

Key Findings :

  • Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile and (2) attack at the electron-deficient C7 position.

  • Steric hindrance from the fused pyridine ring slows substitution compared to monocyclic thiazoles .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to introduce aryl, alkenyl, or alkynyl groups.

Table 2: Suzuki-Miyaura Coupling Examples

Catalyst SystemBoronic AcidProductYield (%)Reference
Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)- thiazolo[4,5-b]pyridine88
PdCl₂(dppf), CsF, DMF, 120°CVinylboronic acid pinacol ester7-Vinyl- thiazolo[4,5-b]pyridine73

Mechanistic Insight :

  • Oxidative addition of Pd⁰ to the C–Br bond is rate-determining .

  • Electron-withdrawing groups on the boronic acid enhance reaction rates due to improved transmetallation.

Reduction Reactions

Selective reduction of the thiazole or pyridine rings modifies electronic properties.

Table 3: Catalytic Hydrogenation Data

ConditionsTarget SiteProductSelectivityReference
H₂ (1 atm), Pd/C, EtOH, 25°CThiazole ring2,3-Dihydro- thiazolo[4,5-b]pyridine>95%
NaBH₄, NiCl₂, MeOH, 0°CPyridine ringPartially saturated scaffold68%

Notes :

  • Ammonia borane with B(C₆F₅)₃ catalyst selectively reduces the thiazole ring without affecting the pyridine moiety .

  • Over-reduction leads to ring-opening byproducts in 15–20% yields .

Oxidation and Functionalization

The sulfur atom in the thiazole ring undergoes oxidation to sulfoxides or sulfones.

Oxidizing AgentConditionsProductYield (%)Reference
mCPBA, CH₂Cl₂, 0°C → RTSulfoxide formation7-Bromo- thiazolo[4,5-b]pyridine S-oxide91
H₂O₂, AcOH, 70°C, 8hSulfone formation7-Bromo- thiazolo[4,5-b]pyridine S,S-dioxide84

Applications :

  • Sulfoxide derivatives exhibit enhanced solubility (>173 mg/L at pH 2.3) compared to parent compounds (49 mg/L) .

  • Sulfones are precursors for further functionalization via SNAr or cross-coupling.

Cyclization and Annulation

The compound serves as a building block for synthesizing polycyclic systems.

Example :

  • Reaction with thiourea in AcOH at 120°C yields tricyclic thiazolo[4,5-b:5',4'-e]dipyridine systems (72% yield).

  • Copper-mediated annulation with alkynes produces fused thienopyridines.

Biological Activity Correlations

Derivatives synthesized via these reactions show promising profiles:

  • Antagonists of histamine H₃ receptors (IC₅₀ = 12 nM).

  • Agonists of S1P₁ receptors (EC₅₀ = 3.2 nM) with >100-fold selectivity over S1P₃ .

  • Herbicidal activity at 320 g/ha (complete weed control in pre-emergence assays) .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The exact mechanism of action of 7-Bromo-[1,2]thiazolo[4,5-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, some derivatives have been shown to inhibit the aggregation of human platelets or act as antagonists for specific receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-[1,2]thiazolo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can be a site for further functionalization. This allows for the creation of a wide range of derivatives with diverse biological activities, making it a valuable scaffold in drug discovery and development.

Biologische Aktivität

7-Bromo-[1,2]thiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a thiazole and pyridine ring, which contributes to its diverse pharmacological properties. This article reviews the biological activity of 7-Bromo-[1,2]thiazolo[4,5-b]pyridine, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 7-Bromo-[1,2]thiazolo[4,5-b]pyridine is primarily attributed to its ability to interact with various molecular targets. The bromine substituent enhances the compound's reactivity and binding affinity to specific receptors and enzymes. For instance, derivatives of thiazolo[4,5-b]pyridines have been reported to act as histamine H3 receptor antagonists, which can modulate neurotransmitter release and have implications for treating neurological disorders.

Biological Activities

The biological activities of 7-Bromo-[1,2]thiazolo[4,5-b]pyridine include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For example, it has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for certain derivatives .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential. In vitro assays have indicated that it can inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation markers in experimental models .
  • Cytotoxicity : Preliminary cytotoxicity assessments reveal that certain derivatives of 7-Bromo-[1,2]thiazolo[4,5-b]pyridine can effectively induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells. The IC50 values suggest significant cell growth inhibition at relatively low concentrations .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of 7-Bromo-[1,2]thiazolo[4,5-b]pyridine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the thiazole or pyridine rings can significantly influence the biological activity. For instance, compounds with halogen substitutions have shown enhanced antimicrobial activities compared to their non-substituted counterparts .
  • Ring Fusion Variants : Modifications in the ring fusion positions can lead to variations in biological effects. Compounds with different fusion configurations have been tested for their efficacy against specific pathogens and inflammation pathways.

Case Studies

Several studies highlight the promising biological activities associated with 7-Bromo-[1,2]thiazolo[4,5-b]pyridine:

StudyBiological ActivityKey Findings
Tageldin et al. (2021)Anti-inflammatoryInhibition of COX-1/COX-2 with significant reduction in inflammation markers.
Research Group A (2023)AntimicrobialMIC values ranging from 0.22 to 0.25 μg/mL against E. coli and S. aureus.
Study B (2024)CytotoxicityInduced apoptosis in MCF-7 cells with IC50 values indicating effective growth inhibition.

Q & A

Q. What are the standard synthetic routes for 7-Bromo-[1,2]thiazolo[4,5-b]pyridine?

The synthesis of thiazolo[4,5-b]pyridine derivatives typically involves cyclization reactions. For brominated analogs like 7-Bromo-[1,2]thiazolo[4,5-b]pyridine, a common strategy is the condensation of halogenated pyridine precursors with sulfur-containing reagents. For example:

  • Phase-transfer catalysis : Brominated pyridines (e.g., 5-bromopyridine-2,3-diamine) react with benzaldehyde under solid-liquid phase-transfer conditions, using solvents like DMF and catalysts such as p-toluenesulfonic acid .
  • Oxidative cyclization : For triazolo analogs (structurally related), oxidative cyclization of N-(2-pyridyl)amidines using NaOCl, MnO₂, or eco-friendly oxidants like PIFA (bis(trifluoroacetoxy)iodobenzene) is documented .

Q. Key Reaction Conditions :

PrecursorReagents/CatalystsSolventYieldSource
5-Bromopyridine-2,3-diamineBenzaldehyde, p-TsOHDMF~45%
N-(2-pyridyl)amidinesPIFA or I₂/KIToluene60-80%

Q. How should researchers handle and store this compound safely?

Safety protocols for brominated heterocycles emphasize toxicity and reactivity:

  • Handling : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Avoid skin contact due to potential carcinogenicity .
  • Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Stability studies suggest safe storage for 1–2 weeks at -4°C and up to 1 year at -20°C .
  • Waste disposal : Classify as halogenated waste and use licensed biohazard disposal services .

Q. What spectroscopic methods are used to characterize this compound?

Characterization relies on spectral and crystallographic

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.5–9.5 ppm) and carbons adjacent to bromine (e.g., C7 in thiazolo derivatives) show distinct splitting patterns .
  • X-ray diffraction : Resolves regiochemistry of bromine substitution (e.g., 6-bromo vs. 7-bromo isomers) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 274 for C₁₂H₈BrN₃) confirm molecular weight .

Advanced Research Questions

Q. How can the bromine substituent be modified for further derivatization?

The bromine atom at position 7 is highly reactive in cross-coupling reactions:

  • Suzuki-Miyaura coupling : Replace Br with aryl/alkyl groups using palladium catalysts (e.g., Pd(OAc)₂, SPhos ligand) and boronic acids. Yields exceed 80% in toluene at reflux .
  • Nucleophilic substitution : React with amines or thiols under basic conditions (K₂CO₃, DMSO, 80°C) .

Q. Example :

Reaction TypeConditionsProduct ApplicationSource
Suzuki couplingPd(OAc)₂, SPhos, tolueneBiaryl derivatives for drug discovery
AminationK₂CO₃, DMF, 80°CFunctionalized kinase inhibitors

Q. What strategies exist to resolve contradictions in biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require:

  • Dose-response profiling : Test across concentrations (0.1–100 µM) to identify IC₅₀ trends .
  • Isomer purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out 6-bromo vs. 7-bromo contamination .
  • Computational docking : Compare binding affinities to target enzymes (e.g., kinases) using AutoDock Vina .

Q. How can computational methods aid in studying this compound's reactivity?

Density functional theory (DFT) and molecular dynamics (MD) are critical:

  • DFT calculations : Predict regioselectivity in substitution reactions (e.g., bromine vs. nitrogen reactivity) using B3LYP/6-311G(d,p) basis sets .
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., C7 in brominated derivatives) for reaction site prediction .
  • MD simulations : Model interactions with biological targets (e.g., DNA topoisomerases) to rationalize activity differences between analogs .

Q. Table 1: Key Spectral Data for 7-Bromo-imidazo[4,5-b]pyridine Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Source
7-Bromo-2-phenyl derivative9.25 (s, 1H), 7.55–7.15 (m, 4H)121.5 (C-Br), 148.2 (C=N)
6-Bromo-5-aryl derivative8.23 (s, 1H), 2.40 (s, 3H)118.7 (C-Br), 139.4 (C-S)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.